![molecular formula C₈H₁₅NO₂ B1140181 (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one CAS No. 160141-20-8](/img/structure/B1140181.png)
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, also known as Ro 64-0802, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, Ro 64-0802 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
One significant application involves the synthesis of neurokinin-1 (NK-1) receptor antagonists, which are compounds showing promise in pre-clinical tests relevant to clinical efficacy in treating conditions such as emesis and depression. These antagonists, like the morpholinone derivatives, are designed to be orally active with a high affinity for the h-NK(1) receptor, demonstrating long central durations of action. Their solubility and effectiveness in pre-clinical models mark them as potential therapeutic agents (Harrison et al., 2001).
Structural and Crystallographic Studies
The structural and crystallographic analysis of morpholine derivatives, through methods like X-ray structural examination, provides insights into the molecular architecture and the influence of substituents on the molecule's properties. For example, the study of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid offers detailed information on the molecular conformation, stabilizing interactions, and crystal packing, which are essential for understanding the chemical behavior and potential applications of these compounds (Mironova et al., 2012).
Polymerization and Material Science
In material science, the study of morpholine derivatives extends to the polymerization processes, where compounds like morpholine-2,5-dione derivatives are investigated for their reactivity and the formation of polymers or oligomers. This research provides valuable knowledge on creating new materials with specific properties, such as biodegradable polymers or novel polymeric structures with unique mechanical and chemical properties (Chisholm et al., 2006).
Chiral Reagents and Building Blocks
The enantioselective synthesis of morpholine derivatives, such as O-protected trans-3,5-bis(hydroxymethyl)morpholines, is crucial for generating chiral reagents and building blocks. These compounds are essential for asymmetric synthesis, a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure substances with applications in pharmaceuticals, agrochemicals, and fine chemicals (Dave & Sasaki, 2004).
Properties
IUPAC Name |
(5S)-5-[(2S)-butan-2-yl]morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZBQWGMLASCM-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
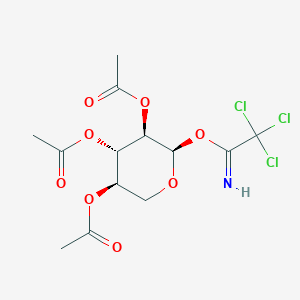


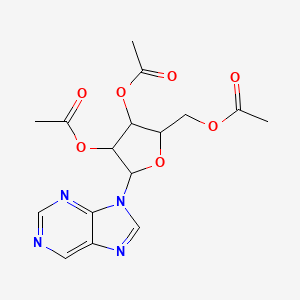
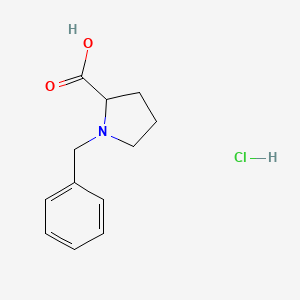
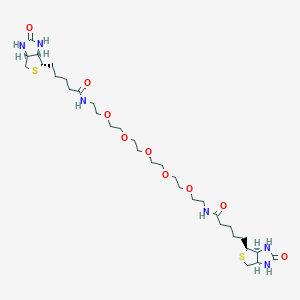
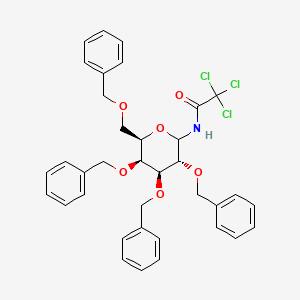
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

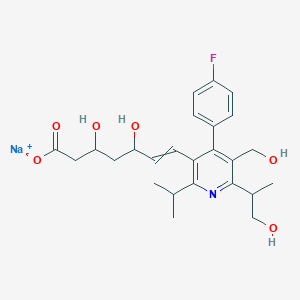
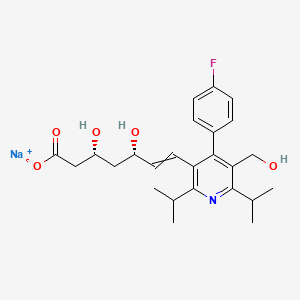
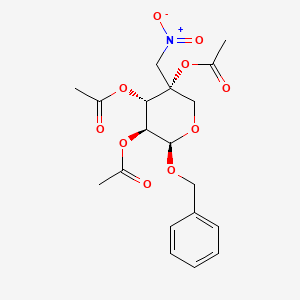
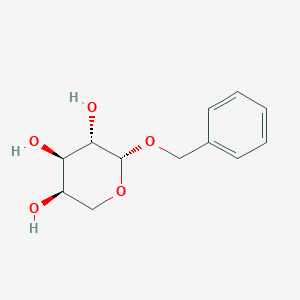
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
